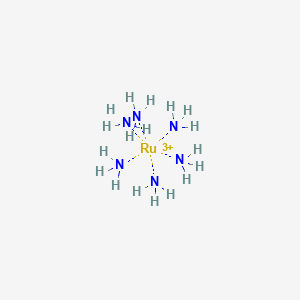

Ruthenium (III) hexaamine ion

Description

Properties

Molecular Formula |

H18N6Ru+3 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

azane;ruthenium(3+) |

InChI |

InChI=1S/6H3N.Ru/h6*1H3;/q;;;;;;+3 |

InChI Key |

HOOVQFBYNWLMGV-UHFFFAOYSA-N |

Canonical SMILES |

N.N.N.N.N.N.[Ru+3] |

Origin of Product |

United States |

Scientific Research Applications

Electrochemical Applications

Ruthenium (III) hexaamine ion is widely recognized for its role as an electroactive species in various electrochemical systems. Its ability to undergo reversible redox reactions makes it suitable for use in sensors and energy storage devices.

Key Applications:

- Glucose Monitoring Devices: The hexaamine ion acts as an electron mediator in glucose sensors. When glucose is introduced, it reduces ruthenium(III) to ruthenium(II), generating an electrical current proportional to glucose concentration. This mechanism is vital for the development of at-home medical monitoring devices .

- Supercapacitors: Recent studies have shown that composites incorporating ruthenium trichloride and graphene exhibit enhanced electrochemical performance, making them suitable for high-energy-density supercapacitors . The integration of ruthenium oxides with conductive materials allows for improved charge storage capabilities.

| Application | Description |

|---|---|

| Glucose Sensors | Utilizes redox reactions of ruthenium ions to measure glucose levels in blood samples. |

| Supercapacitors | Enhances energy density and power performance through composite materials with ruthenium. |

Catalytic Applications

Ruthenium (III) hexaamine ion serves as a catalyst in various chemical reactions, particularly in oxidation processes.

Notable Case Studies:

- Oxidation of Hexamine: A study demonstrated that ruthenium (III) can catalyze the oxidation of hexamine by permanganate in alkaline media, suggesting potential applications in organic synthesis .

- Kinetic Methods: A highly sensitive catalytic method has been developed for the determination of ruthenium(III) based on its catalytic effect on the oxidation of L-phenylalanine by potassium permanganate, showcasing its utility in analytical chemistry .

| Reaction Type | Catalyst Used | Outcome |

|---|---|---|

| Oxidation of Hexamine | Ruthenium (III) hexaamine ion | Efficient conversion with high selectivity. |

| Oxidation of Amino Acids | Ruthenium (III) | Sensitive detection method for analytical use. |

Biosensing Applications

The unique interaction of ruthenium (III) hexaamine ion with biological molecules has led to its incorporation into biosensing technologies.

Applications:

- DNA Detection: The compound has been utilized as a probe sensor for detecting mismatched DNA sequences, which is crucial for medical diagnostics, including cancer detection .

- Electrochemical Biosensors: Its stability and selectivity make it an excellent candidate for developing biosensors that require precise measurements of biomolecules.

Energy Storage and Conversion

Ruthenium (III) hexaamine ion's properties also extend to energy-related applications, particularly in fuel cells and batteries.

Research Findings:

- Fuel Cells: The ion has been explored as a catalyst in fuel cell reactions, where it can facilitate the conversion of chemical energy into electrical energy efficiently.

- Battery Technologies: Its role in enhancing the performance of battery materials has been investigated, particularly in improving charge-discharge cycles and overall efficiency.

Preparation Methods

Reductive Amination of Chlororuthenate Precursors

A widely documented method involves the reductive amination of chlororuthenate salts, such as ammonium chlororuthenate (), sodium chlororuthenate (), or potassium chlororuthenate (). The process begins by dissolving the chlororuthenate precursor in a mixed solution of ammonium chloride () and aqueous ammonia (). Hydrazine hydrate () or hydrazine hydrochloride () is introduced as a reducing agent under boiling conditions, facilitating the reduction of Ru(IV) to Ru(III) and the substitution of chloride ligands with ammonia.

Critical Parameters:

Oxidative Coordination and Purification

Following reductive amination, an oxidizing agent—such as sodium chlorate (), potassium chlorate (), sodium hypochlorite (), or potassium hypochlorite ()—is added to stabilize the Ru(III) oxidation state. The solution is refluxed for 3–6 hours to ensure complete coordination of ammonia ligands. Subsequent filtration and washing with a 1:1 mixture of and acetone yield light-yellow crystals of with purities exceeding 99%.

Example Synthesis (Patent Data):

| Parameter | Example 1 | Example 4 |

|---|---|---|

| Precursor | ||

| Ratio | 1:15 | 1:10 |

| Oxidant | 30% | 50% |

| Reaction Time | 6 hours | 4 hours |

| Yield | 80% | 81% |

| Purity | >99% | >99% |

Mechanistic Insights and Reaction Pathways

Ligand Substitution Dynamics

The synthesis proceeds through a multi-step mechanism:

Role of Oxidants

Oxidants serve dual purposes:

-

Electron Acceptor: Prevent over-reduction to Ru(II) species.

-

Chloride Source: Counterion () balances the charge in the final product.

Elemental and Structural Characterization

Elemental Composition

Theoretical and experimental elemental analyses for are compared below:

| Element | Theoretical % | Experimental % (Example 1) |

|---|---|---|

| Ru | 32.64 | 32.50 |

| N | 27.14 | 26.95 |

| H | 5.86 | 5.79 |

| Cl | 34.35 | 34.40 (calculated) |

Crystallographic Data

While X-ray crystallography data for is limited, related complexes such as hexachlororuthenate(III) exhibit octahedral geometry with average Ru–Cl bond lengths of 2.371 Å. This suggests analogous symmetry for the hexaamine complex.

Advantages of Modern Synthesis Protocols

Operational Efficiency

Q & A

Q. What electrochemical techniques are standard for characterizing Ru(III) hexaamine in solution?

Cyclic voltammetry (CV) in 0.2 M KNO₃ at scan rates of 0.05–0.1 V/s is a standard method. Reversible redox behavior (ΔEₚ ≈ 60–70 mV for Ru(NH₃)₆³⁺/²⁺) confirms its use as a benchmark redox probe. Peak current analysis and potential separation (ΔEₚ) validate electrode kinetics and surface cleanliness .

Q. How is Ru(III) hexaamine used as a redox probe to assess electrode modifications?

Ru(III) hexaamine’s cationic nature allows it to probe surface charge and porosity. For mesoporous silica-modified electrodes, suppressed CV signals during surfactant-filled pore phases indicate homogeneous film deposition. Post-surfactant removal, increased current (vs. bare electrodes) confirms pore accessibility and anionic silica interactions .

Q. What methods evaluate the performance of 3D-printed carbon electrodes using Ru(III) hexaamine?

CV at 0.05 V/s in 1 mM Ru(NH₃)₆³⁺/1 M KCl quantifies electrode activity via cathodic peak current (Iₚc) and ΔEₚ. Higher Iₚc and lower ΔEₚ correlate with improved electron transfer kinetics, while reproducibility (n=7 replicates) ensures manufacturing consistency .

Advanced Research Questions

Q. How do electrostatic interactions between Ru(III) hexaamine and modified surfaces affect electrochemical signals?

In anionic mesoporous silica films, Ru(III) hexaamine accumulates in pores due to electrostatic attraction, amplifying current post-surfactant removal. This contrasts with cationic redox probes like Fe(CN)₆³⁻/⁴⁻, which are repelled, highlighting the need for probe selection based on surface charge .

Q. What role does Ru(III) hexaamine play in detecting DNA hybridization electrochemically?

Ru(III) hexaamine binds electrostatically to DNA phosphate backbones. Hybridization increases surface negative charge, enhancing Ru(III) reduction current. Competitive assays with Fe(CN)₆³⁻ further amplify specificity, enabling ultrasensitive detection (≤1 nM DNA) .

Q. How to interpret redox thermodynamics and electron transfer kinetics of Ru(III) hexaamine complexes?

Redox potentials (E°) and self-exchange rates (kₑₜ) are influenced by ligand field strength and metal-ligand bond distances. For hexaamine complexes, steric strain and ligand nucleophilicity (e.g., NH₃ vs. amines) modulate E° by ±0.1 V and kₑₜ by 10⁴-fold. Computational models (e.g., Morse potentials) predict these parameters .

Q. How does solution pH and speciation influence the electrochemical behavior of Ru(III) hexaamine?

Ru(III) exists as [Ru(NH₃)₆]³⁺ in acidic conditions but hydrolyzes to RuO₂·xH₂O at pH >7, altering redox activity. Buffer selection (e.g., KCl vs. HEPES) must account for speciation to avoid false signals in biological assays .

Q. What are the implications of pseudocapacitive contributions in Ru(III) hexaamine voltammetry on nitrogen-doped carbon?

Nitrogen-doped pyrolytic carbon (N-PyC) exhibits pseudocapacitance via surface amine groups, broadening Ru(III) redox peaks. Electrochemical impedance spectroscopy (EIS) differentiates Faradaic (charge transfer) vs. non-Faradaic (capacitive) contributions .

Q. How to optimize electrode modification protocols using Ru(III) hexaamine as a diagnostic tool?

Stepwise CV characterization after each modification step (e.g., silica film deposition, surfactant extraction) ensures pore integrity. Acid-ethanol washing (0.1 M HCl, 1 hr) removes templates without damaging silica frameworks, validated by restored Ru(III) signals .

Q. What are the challenges in maintaining Ru(III) hexaamine signal stability during prolonged electrochemical experiments?

Fouling from biomolecules (e.g., serotonin in organoid studies) reduces Ru(III) current by 20–30%. Pre-adsorption blocking agents (e.g., BSA) or intermittent +0.5 V holds minimize fouling, preserving signal fidelity over 300 s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.